4-fluoro-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c1-2-11-25-18-22-21-17(24-18)14-5-3-4-6-15(14)20-16(23)12-7-9-13(19)10-8-12/h2-10H,1,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIQGECNEUDEOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the prop-2-en-1-ylsulfanyl group: This step involves the reaction of the oxadiazole intermediate with an appropriate alkylating agent.
Attachment of the benzamide moiety: The final step involves coupling the substituted oxadiazole with 4-fluorobenzoyl chloride under suitable conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The fluorine atom on the benzamide ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted benzamides with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound demonstrates significant potential in medicinal chemistry, particularly due to the presence of the oxadiazole ring and fluorine substituent. These features enhance its biological activity and interaction with various biological targets.
Antimicrobial Activity:
Preliminary studies indicate that 4-fluoro-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide exhibits antimicrobial properties. The oxadiazole moiety is known for its ability to interact with enzymes and receptors, which may contribute to its efficacy against microbial strains .
Antifungal Properties:
Similar to its antibacterial effects, this compound also shows antifungal activity. Its mechanism of action is under investigation, but the presence of the thiol group (from the prop-2-en-1-ylsulfanyl) is believed to play a crucial role in disrupting fungal cell membranes .
Synthesis and Characterization
The synthesis of 4-fluoro-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide can be achieved through various methods, including:
- Condensation Reactions: Utilizing appropriate precursors to form the oxadiazole ring.
- Substitution Reactions: Introducing the fluorine atom and sulfanyl group through nucleophilic substitutions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide involves its interaction with molecular targets, which could include enzymes or receptors. The fluorine atom and the oxadiazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
N-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide derivatives (e.g., compound 3 from ):
- N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide derivatives (e.g., ): The 4-fluorophenyl group provides a balance of hydrophobicity (log P ~3.8) and electronic effects, similar to the target compound’s 4-fluorobenzamide.
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide ():
Modifications on the Benzamide Core
- 4-Fluorobenzamide vs. 2,6-dichlorobenzamide (, compounds b2–b5): Fluorine’s smaller size and higher electronegativity compared to chlorine reduce steric hindrance and alter dipole moments.
- Sulfamoyl vs. Allylthio Substituents (): Sulfamoyl groups (e.g., 4-[bis(2-cyanoethyl)sulfamoyl]) enhance hydrogen-bonding capacity, improving target binding but increasing molecular weight (e.g., MW: 496.56 g/mol in ). Allylthio groups offer a balance of hydrophobicity (log P ~3.5–4.0) and conformational flexibility, which may favor membrane penetration .
Tautomerism and Spectral Properties
- 1,2,4-Triazole vs. 1,3,4-Oxadiazole Systems ():
- Triazoles (e.g., compounds [7–9]) exhibit tautomerism between thione and thiol forms, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹).
- Oxadiazoles lack this tautomerism, simplifying spectral interpretation (e.g., distinct νC=S at 1247–1255 cm⁻¹ in triazoles vs. oxadiazole-specific bands) .
Physicochemical and Pharmacokinetic Profiles
| Compound | MW (g/mol) | log P | TPSA (Ų) | Lipinski Compliance | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | ~385 | ~3.7 | ~85 | Yes | Allylthio, 4-fluorobenzamide |
| N-[5-(2-bromophenyl)-oxadiazol] (3) | ~395 | ~4.6 | ~75 | Yes | Bromophenyl, benzamide |
| 4-[Bis(2-cyanoethyl)sulfamoyl] | 496.56 | ~2.1 | ~130 | No (MW > 500) | Sulfamoyl, methylsulfanyl |
| N-[5-(4-fluorophenyl)-oxadiazol] | ~380 | ~3.8 | ~90 | Yes | 4-fluorophenyl, sulfamoyl |
Notes:
Biological Activity
4-Fluoro-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is a novel compound with significant potential in medicinal chemistry. Its structural features, including the fluorine atom and the oxadiazole moiety, contribute to its biological activity. This article focuses on the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of 4-fluoro-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is . The compound features:
- A fluorophenyl group
- An oxadiazole ring
- A prop-2-en-1-ylsulfanyl substituent
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial and antifungal activities. The oxadiazole moiety is often linked to enhanced interaction with biological targets such as enzymes and receptors, which may explain its effectiveness against various pathogens .
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that derivatives of oxadiazole compounds can inhibit cancer cell proliferation across multiple lines. For instance:
- IC50 values against various cancer cell lines have been reported, demonstrating potency comparable to established anticancer drugs .
The mechanism underlying the biological activity of 4-fluoro-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide may involve:
- Enzyme Inhibition : Compounds with oxadiazole structures have been shown to inhibit key enzymes involved in cancer progression.
- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .
Case Studies
Several case studies have been conducted to assess the efficacy of oxadiazole derivatives in treating various diseases:
- Study on Anticancer Activity : A series of compounds similar to 4-fluoro-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide were synthesized and evaluated for their anticancer properties against multiple cell lines. The findings indicated significant cytotoxic effects with specific derivatives showing IC50 values lower than conventional chemotherapeutics .
- Antifungal Efficacy : Another study focused on the antifungal properties of related compounds demonstrated effective inhibition rates against common fungal strains at concentrations as low as 500 mg/L .
Q & A
Q. What are the key synthetic routes for 4-fluoro-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide?
The synthesis typically involves:
- Oxadiazole ring formation : Cyclization of thiosemicarbazides using dehydrating agents (e.g., POCl₃) under reflux conditions .
- Benzamide coupling : Amide bond formation between 4-fluorobenzoic acid derivatives and the oxadiazole-containing aniline intermediate via coupling reagents (e.g., EDC/HOBt) .
- Sulfanyl group introduction : Reaction of the oxadiazole intermediate with propargyl bromide or allyl thiols under basic conditions . Critical factors: Solvent choice (e.g., DMF for polar intermediates), temperature control (60–90°C), and purification via column chromatography .
Q. How do the functional groups in this compound influence its reactivity?
- 1,3,4-Oxadiazole : Enhances electron-withdrawing properties, stabilizing the molecule and enabling π-π stacking in biological targets .
- Prop-2-en-1-ylsulfanyl : Provides a reactive site for thiol-ene click chemistry or Michael additions .
- 4-Fluorobenzamide : Increases lipophilicity and bioavailability, critical for membrane penetration in antimicrobial assays .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved?
Discrepancies in reported bioactivity (e.g., antimicrobial vs. anticancer) may arise from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for MIC determination) .
- Structural analogs : Compare with derivatives like VNI (a CYP51 inhibitor) to identify substituent-specific effects .
- Computational validation : Perform molecular docking to assess binding affinity variations across target enzymes (e.g., fungal CYP51 vs. bacterial enoyl-ACP reductase) .
Q. What experimental strategies optimize yield in the final coupling step?
| Parameter | Optimal Condition | Evidence |
|---|---|---|
| Solvent | Dry DMF or THF | |
| Coupling Reagent | HATU/DIPEA | |
| Temperature | 0°C → RT (gradual warming) | |
| Purification | Prep-HPLC (C18 column) | |
| Note: Monitor reaction progress via LC-MS to prevent over-alkylation of the oxadiazole . |
Q. How does the compound’s stereoelectronic profile affect its pharmacological mechanism?
- Conformational analysis : X-ray crystallography (e.g., similar benzotriazole derivatives) reveals that the oxadiazole ring adopts a planar conformation, facilitating DNA intercalation .
- Electrostatic potential maps : The 4-fluoro group creates a dipole moment, enhancing interactions with hydrophobic enzyme pockets (e.g., fungal CYP51’s heme-binding domain) .
- SAR studies : Substituting the allyl sulfanyl group with bulkier moieties (e.g., morpholinoethyl) reduces antifungal activity by 80%, highlighting steric constraints .
Q. What analytical techniques validate the compound’s structural integrity?
- NMR : ¹H/¹³C NMR confirms regioselectivity in oxadiazole formation (e.g., absence of 1,2,4-oxadiazole byproducts) .
- HRMS : Exact mass matching within 3 ppm ensures purity .
- XRD : Resolves ambiguities in sulfanyl group orientation (e.g., anti vs. syn configurations) .
Methodological Recommendations
- For SAR studies : Synthesize derivatives with modified sulfanyl groups (e.g., propargyl, benzyl) and evaluate via time-kill assays .
- For crystallography : Co-crystallize the compound with target proteins (e.g., CYP51) using hanging-drop vapor diffusion .
- For toxicity screening : Use in silico ADMET tools (e.g., SwissADME) to predict hepatotoxicity risks before in vivo testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
